1-(2-Methylpropyl)-3-[2-(methylsulfanyl)phenyl]thiourea
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Overview
Description
N-ISOBUTYL-N’-[2-(METHYLSULFANYL)PHENYL]THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of an isobutyl group and a methylsulfanylphenyl group attached to the thiourea core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ISOBUTYL-N’-[2-(METHYLSULFANYL)PHENYL]THIOUREA typically involves the reaction of isobutylamine with 2-(methylsulfanyl)phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: N-ISOBUTYL-N’-[2-(METHYLSULFANYL)PHENYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: N-substituted thioureas.
Scientific Research Applications
N-ISOBUTYL-N’-[2-(METHYLSULFANYL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-ISOBUTYL-N’-[2-(METHYLSULFANYL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
N-ISOBUTYL-N’-[2-(METHYLSULFANYL)PHENYL]UREA: Similar structure but lacks the thiourea moiety.
N-ISOBUTYL-N’-[2-(METHYLSULFANYL)PHENYL]THIOCARBAMATE: Contains a thiocarbamate group instead of thiourea.
N-ISOBUTYL-N’-[2-(METHYLSULFANYL)PHENYL]GUANIDINE: Features a guanidine group in place of thiourea.
Uniqueness: N-ISOBUTYL-N’-[2-(METHYLSULFANYL)PHENYL]THIOUREA is unique due to the presence of both the isobutyl and methylsulfanylphenyl groups attached to the thiourea core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18N2S2 |
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Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-(2-methylsulfanylphenyl)thiourea |
InChI |
InChI=1S/C12H18N2S2/c1-9(2)8-13-12(15)14-10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3,(H2,13,14,15) |
InChI Key |
IICLZDSUBIKPHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC=CC=C1SC |
Origin of Product |
United States |
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